Juvenimicin B1
Description
Properties
CAS No. |
58947-83-4 |
|---|---|
Molecular Formula |
C31H53NO8 |
Molecular Weight |
567.8 g/mol |
IUPAC Name |
(11E,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-7-(2-hydroxyethyl)-5,9,13,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |
InChI |
InChI=1S/C31H53NO8/c1-9-27-20(4)14-18(2)10-11-25(34)19(3)15-23(12-13-33)30(22(6)26(35)17-28(36)39-27)40-31-29(37)24(32(7)8)16-21(5)38-31/h10-11,14,19-24,26-27,29-31,33,35,37H,9,12-13,15-17H2,1-8H3/b11-10+,18-14+ |
InChI Key |
KOARRXOZPWLCJM-NJESZQPCSA-N |
Isomeric SMILES |
CCC1C(/C=C(/C=C/C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CCO)C)\C)C |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CCO)C)C)C |
Origin of Product |
United States |
Origin and Biosynthetic Pathways of Juvenimicin B1
Enzymology of Juvenimicin B1 Formation
Cytochrome P450 Monooxygenases in Late-Stage Tailoring
The biosynthesis of this compound involves crucial late-stage modifications catalyzed by cytochrome P450 (P450) monooxygenases. These enzymes are vital for introducing oxidative functionalities to the macrolactone core, a process that significantly influences the biological activity of the final compound. nih.govresearchgate.net In the juvenimicin biosynthetic gene cluster, two specific P450s, JuvC and JuvD, have been identified as key players in these tailoring reactions. nih.gov Their high sequence identity to the RosC and RosD enzymes from the rosamicin biosynthetic pathway in Micromonospora rosaria suggests analogous functions in the juvenimicin pathway. nih.gov
The action of these P450s occurs after the initial formation of the macrolactone ring by polyketide synthases (PKSs) and subsequent glycosylation. nih.govbeilstein-journals.org This sequential process, where the macrolactone is first assembled and then decorated by tailoring enzymes, is a common strategy in the biosynthesis of macrolide antibiotics. mdpi.comnih.gov The oxidative modifications introduced by JuvC and JuvD are prime examples of post-PKS tailoring that diversifies the chemical structures of the juvenimicin family of compounds. nih.govbeilstein-journals.org
JuvC and JuvD Functions in Oxidative Modifications and Epoxidation
The cytochrome P450 monooxygenases JuvC and JuvD play specific and critical roles in the late-stage tailoring of the juvenimicin scaffold, leading to the formation of this compound and other related compounds. nih.gov
JuvC is responsible for the iterative oxidation of the C20 position of the macrolactone. nih.govumich.edu This process begins with the hydroxylation of a precursor to form an alcohol, which is then further oxidized by JuvC to an aldehyde. umich.edu This two-step oxidation at a single site is a key transformation in the biosynthesis of several juvenimicin and M-4365 family members. nih.govumich.edu For instance, JuvC catalyzes the conversion of M-4365 G1 to this compound (which has a hydroxyl group at C20) and then to M-4365 G2 (which has an aldehyde at C20). nih.gov While JuvC can perform both oxidation steps, in vitro studies have shown that the conversion of the hydroxylated intermediate to the aldehyde can be modest, suggesting that the enzyme is more efficient at the initial hydroxylation and the subsequent oxidation of the aldehyde to a carboxylic acid under certain conditions. umich.edu
JuvD, on the other hand, is an epoxidase that installs an epoxide group across the C12-C13 double bond of the macrolactone ring. nih.gov This epoxidation is a crucial step in the biosynthesis of several juvenimicins, including juvenimicin A3 (rosamicin), where this epoxide is a defining structural feature. nih.gov JuvD can act on various substrates within the juvenimicin biosynthetic pathway, including those that have already been modified by JuvC. nih.gov The high sequence identity of JuvD to RosD (84%), the epoxidase from the rosamicin pathway, strongly supports its function as a C12-C13 epoxidase. nih.govumich.edu
The functions of these two enzymes are summarized in the table below:
| Enzyme | Function | Substrate(s) | Product(s) |
| JuvC | Iterative oxidation at C20 | M-4365 G1 | This compound |
| This compound | M-4365 G2 | ||
| JuvD | Epoxidation at C12-C13 | This compound, M-4365 G2, etc. | C12-C13 epoxidated juvenimicins |
Glycosylation and Methylation Events in Post-PKS Modification
Following the assembly of the polyketide backbone by polyketide synthases (PKSs), the juvenimicin structure undergoes further diversification through glycosylation and potentially other modifications like methylation. beilstein-journals.orgsciepublish.com These post-PKS modifications are essential for the bioactivity of many macrolide antibiotics. sciepublish.com
In the juvenimicin biosynthetic gene cluster, a set of genes, juvFI to juvFV, has been identified as a desosaminylation cassette. nih.gov This suggests that the sugar moiety attached to the juvenimicin core is desosamine (B1220255). The process of glycosylation involves the synthesis of this deoxyamino sugar and its subsequent transfer to the macrolactone aglycone. nih.govresearchgate.net This attachment is a critical step that often precedes the final oxidative tailoring by enzymes like JuvC and JuvD. nih.gov The presence of glycosyltransferases encoded within the gene cluster facilitates this crucial modification.
While the primary focus of the identified research is on glycosylation and oxidation, methylation is another common post-PKS modification in macrolide biosynthesis, often catalyzed by methyltransferases. sciepublish.com Although specific methylation events in the direct pathway to this compound are not explicitly detailed in the provided context, the general biosynthetic logic for macrolides includes such modifications to further enhance structural diversity and biological function. sciepublish.com For example, juvenimicin A2 differs from juvenimicin A3 by a methyl group at position 6 instead of a formylmethyl (B1220840) group, indicating that methylation and demethylation are relevant transformations within the broader juvenimicin family. nih.gov
Molecular Mechanism of Action Studies for Juvenimicin B1
Ribosomal Binding and Inhibition of Bacterial Protein Synthesis
The fundamental mechanism by which Juvenimicin B1 and other macrolides operate is through binding to the large (50S) subunit of the bacterial ribosome. researchgate.netscispace.commdpi.com This binding event is the critical first step that leads to the cessation of protein production, ultimately halting bacterial growth and replication. numberanalytics.com The high affinity of macrolides for bacterial ribosomes, which are structurally distinct from their eukaryotic counterparts, forms the basis of their selective toxicity against bacteria. sigmaaldrich.com
Studies on various macrolides have consistently shown that they bind within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit. mdpi.comsigmaaldrich.comnih.gov This tunnel is the path through which newly synthesized polypeptide chains emerge from the ribosome. By lodging themselves within this tunnel, macrolides create a steric blockade, physically obstructing the progression of the elongating peptide chain. sigmaaldrich.comnih.gov This leads to the premature dissociation of the incomplete peptidyl-tRNA from the ribosome, thereby terminating protein synthesis. sigmaaldrich.com
Table 1: General Mechanism of Action for Macrolide Antibiotics
| Feature | Description |
|---|---|
| Target | 50S subunit of the bacterial ribosome researchgate.netscispace.com |
| Binding Site | Nascent Peptide Exit Tunnel (NPET) mdpi.comnih.gov |
| Primary Effect | Inhibition of protein synthesis scispace.comsigmaaldrich.com |
| Specific Action | Blocks elongation of the polypeptide chain sigmaaldrich.com |
| Outcome | Premature termination of translation sigmaaldrich.com |
The binding site for macrolides is located on the 23S ribosomal RNA (rRNA) component of the 50S subunit, near the peptidyl transferase center (PTC). mdpi.comsigmaaldrich.com Specific nucleotides within the 23S rRNA are crucial for this interaction. For many macrolides, hydrophobic interactions with nucleotides such as A2058 and A2059 (E. coli numbering) in domain V of the 23S rRNA are critical for binding. mdpi.com
As a 16-membered macrolide, this compound is expected to occupy this same pocket within the exit tunnel. nih.gov The structure of this compound, which features a hydroxyethyl (B10761427) group at position 6 of the lactone ring, distinguishes it from some other 16-membered macrolides like carbomycin (B1668359) A, which has an ethylaldehyde substituent at the same position. nih.govnih.gov This structural difference may lead to variations in the specific interactions with the ribosomal tunnel. For instance, some 16-membered macrolides can form a reversible covalent bond with nucleotide A2103 (A2062 in E. coli), a mechanism that may not apply to this compound due to its different side group. nih.gov The saccharide moieties attached to the macrolide lactone ring also play a role, extending toward the PTC and potentially influencing the positioning of tRNA molecules. nih.gov
Macrolides, including by extension this compound, are generally not considered direct inhibitors of the peptidyl transferase enzyme itself. sigmaaldrich.comdesy.de The peptidyl transferase center (PTC) is the catalytic core of the ribosome responsible for forming peptide bonds. Instead of directly blocking the active site of the PTC, the inhibitory action of macrolides is a consequence of their binding location within the exit tunnel. sigmaaldrich.comnih.gov
Broader Cellular and Molecular Effects in Target Microorganisms
Beyond the primary mechanism of inhibiting protein synthesis, macrolide antibiotics can exert broader effects on bacterial cells, often at sub-inhibitory concentrations. These effects can influence bacterial virulence and interactions with the host. scispace.commdpi.com
For some bacteria, such as Pseudomonas aeruginosa, macrolides have been shown to interfere with biofilm formation. scispace.com Biofilms are structured communities of bacteria encased in a self-produced matrix, which protects them from antibiotics and host immune responses. Macrolides can alter the structure of the biofilm matrix, potentially by inhibiting the synthesis of polysaccharides. scispace.com Another significant effect is the disruption of quorum sensing (QS) systems. scispace.com Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression, including the production of virulence factors. By interfering with QS signaling, macrolides can reduce the production of bacterial toxins and other harmful products. scispace.com While these effects are well-documented for the macrolide class, specific studies confirming these broader cellular impacts for this compound are not extensively reported.
Synthetic and Chemoenzymatic Strategies for Juvenimicin B1 and Analogues
Chemoenzymatic Total Synthesis Approaches for Juvenimicin B1
The core of the chemoenzymatic strategy lies in the seamless integration of chemical and biological steps. nih.gov The synthesis begins with traditional organic chemistry methods to create a tylactone (B1246279) hexaketide chain elongation intermediate. nih.govnih.gov This synthetic precursor is designed to be recognized and accepted by the enzymatic machinery of the juvenimicin biosynthetic pathway. nih.gov
Specifically, a synthetic hexaketide N-acetylcysteamine (SNAC) thioester is introduced to the terminal polyketide synthase (PKS) modules from the juvenimicin pathway. nih.govnih.gov The hexaketide itself is constructed from key fragments, such as an aldehyde and a phosphonate, using established chemical reactions like the Horner-Wadsworth-Emmons olefination. nih.govresearchgate.net
Once the synthetic precursor is prepared, it is subjected to a series of enzymatic transformations:
Polyketide Assembly: The synthetic hexaketide is processed in vitro by two complete PKS modules, JuvEIV and JuvEV. nih.govnih.gov These enzymes catalyze the elongation by two ketide units and subsequent functionalization. nih.gov
Macrocyclization: The resulting octaketide is cyclized by the thioesterase (TE) domain of the PKS, forming the 16-membered macrolactone core known as tylactone. beilstein-journals.orgnih.gov
Glycosylation: The tylactone aglycone undergoes in vivo glycosylation. This is achieved through whole-cell biotransformation using an engineered strain of Streptomyces venezuelae, which appends a mycaminose (B1220238) sugar to produce the intermediate M-4365 G1. beilstein-journals.org
Efficient production relies on carefully orchestrated multi-step enzyme cascades that mimic and co-opt the natural biosynthetic pathway. nih.govrsc.org The process begins with the powerful catalytic platform of polyketide synthases (PKSs), which are large, multidomain enzymes that function as molecular assembly lines. nih.govnih.gov
The key enzymatic cascade includes:
PKS-mediated Elongation and Cyclization: The JuvEIV and JuvEV PKS modules work sequentially. nih.govnih.gov JuvEIV's ketosynthase domain accepts the chemically synthesized hexaketide. nih.gov The modules then perform two rounds of carbon-carbon bond formation and stereocontrolled reduction before the terminal thioesterase domain catalyzes the macrolactonization to form tylactone. nih.govbiorxiv.org
Post-PKS Oxidation: Following glycosylation to form M-4365 G1, a final enzymatic oxidation step yields this compound. acs.org This late-stage C-H functionalization is catalyzed by a cytochrome P450 monooxygenase. nih.govacs.org For instance, the P450 enzyme JuvC can iteratively oxidize the C20 position of the macrolide core, leading from an intermediate to this compound and subsequently to M-4365 G2. nih.gov The use of such biocatalysts for late-stage oxidation maximizes step efficiency. acs.orgumich.edu
Strategies for Structural Diversification of this compound Derivatives
The chemoenzymatic platform developed for the total synthesis of this compound is also a versatile tool for creating structural analogues. nih.govnih.gov By modifying the synthetic precursors or leveraging the promiscuity of the biosynthetic enzymes, a diverse library of novel macrolides can be generated for further biological investigation. beilstein-journals.orgnih.gov
A primary strategy for diversification involves late-stage functionalization of common intermediates. nih.govacs.org The tylactone core and its glycosylated derivatives, such as M-4365 G1, serve as scaffolds for further enzymatic modification. beilstein-journals.orgnih.gov This approach utilizes a panel of cytochrome P450 enzymes that catalyze regio- and stereoselective C-H bond oxidations. beilstein-journals.org
Key enzymes and their diversification roles include:
JuvC: This P450 enzyme performs iterative oxidation at the C20 position, converting M-4365 G1 into this compound (hydroxylation) and then into M-4365 G2 (oxidation to an aldehyde). nih.gov
JuvD: This enzyme installs an epoxide across the C12-C13 double bond of various tylactone-based substrates. nih.gov
TylI and MycCI: These P450s, borrowed from other macrolide biosynthetic pathways, demonstrate catalytic promiscuity and can be used to introduce hydroxyl groups at different positions on the macrolide ring, generating additional novel analogues. beilstein-journals.orgnih.gov
This "mix-and-match" approach with different P450s enables the creation of a range of macrolides, including known natural products like rosamicin (juvenimicin A3) and previously unreported compounds. beilstein-journals.orgnih.gov
Beyond using isolated enzymes, the engineering of entire biosynthetic pathways in host organisms offers a powerful route to novel analogues. umich.eduumich.edu This involves the genetic modification of the producing microorganism, Micromonospora chalcea, or the expression of its genes in a heterologous host. umich.edursc.org
Strategies in this area include:
Precursor-Directed Biosynthesis: This technique involves feeding synthetic, unnatural starter or extender units to the engineered microorganism. nih.gov The PKS machinery may incorporate these unnatural building blocks, leading to the production of novel polyketide cores. nih.gov
Combinatorial Biosynthesis: This involves creating new enzymatic assembly lines by swapping PKS domains or modules, or by introducing tailoring enzymes from different biosynthetic pathways. umich.edu The promiscuity of enzymes like the P450s from the juvenimicin, tylosin (B1662201), and pikromycin (B1677795) pathways highlights the potential for generating diverse structures through combinatorial approaches. beilstein-journals.orgnih.gov Understanding the function of each enzyme in the pathway is critical for the rational design of these engineered systems to generate new bioactive compounds. umich.edu
Referenced Compounds and Enzymes
| Compound Name | Class / Role |
| This compound | 16-membered macrolide antibiotic |
| Tylactone | 16-membered macrolide aglycone core |
| M-4365 G1 | Glycosylated tylactone intermediate |
| M-4365 G2 | Oxidized derivative of this compound |
| Rosamicin (Juvenimicin A3) | 16-membered macrolide antibiotic |
| Tylosin | 16-membered macrolide antibiotic |
| Pikromycin | 14-membered macrolide antibiotic |
| Erythromycin | 14-membered macrolide antibiotic |
| Hexaketide-SNAC | Synthetic precursor for enzymatic assembly |
| Enzyme Name | Enzyme Class | Function in Synthesis |
| JuvEIV | Polyketide Synthase (PKS) Module | Accepts synthetic hexaketide, performs one round of chain elongation |
| JuvEV | Polyketide Synthase (PKS) Module | Performs final round of chain elongation and functionalization |
| Thioesterase (TE) | PKS Domain | Catalyzes macrocyclization to form tylactone |
| JuvC | Cytochrome P450 Monooxygenase | Catalyzes C20 oxidation (hydroxylation/aldehyde formation) |
| JuvD | Cytochrome P450 Monooxygenase | Catalyzes C12-C13 epoxidation |
| TylI | Cytochrome P450 Monooxygenase | Catalyzes late-stage C-H hydroxylation |
| MycCI | Cytochrome P450 Monooxygenase | Catalyzes late-stage C-H hydroxylation |
Structure Activity Relationship Sar Investigations of Juvenimicin B1 and Its Derivatives
Identification of Key Structural Moieties Essential for Biological Activity
The antibacterial potency of Juvenimicin B1 is intrinsically linked to its complex molecular architecture. Several key structural components have been identified as being essential for its mechanism of action, which involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. nih.govnih.gov
The foundational structure of this compound is a 16-membered macrolactone ring. bath.ac.uknih.gov This ring serves as the scaffold upon which other critical functional groups are strategically positioned. The conformation of this macrocycle is vital for its proper binding within the ribosomal tunnel. nih.govoup.com
Attached to the C-5 position of the macrolactone ring is a desosamine (B1220255) sugar. bath.ac.uk This amino sugar is a common feature in many macrolide antibiotics and plays a crucial role in the interaction with the bacterial ribosome. Specifically, the dimethylamino group at the 3'-position of desosamine is a key contributor to the binding affinity.
Furthermore, comparative analysis with other juvenimicins, such as Juvenimicin B3, highlights the importance of the substituent at the C-14 position. This compound possesses a methyl group at this position, whereas Juvenimicin B3 has a hydroxymethyl group. nih.gov This seemingly minor difference can impact the biological activity profile of the molecule.
| Structural Moiety | Position | Importance for Biological Activity |
|---|---|---|
| 16-Membered Macrolactone Ring | Core Scaffold | Provides the fundamental structure for ribosomal binding. nih.govoup.com |
| Desosamine Sugar | C-5 | Crucial for interaction with the bacterial ribosome; the 3'-dimethylamino group is a key binding determinant. bath.ac.uk |
| Hydroxyethyl (B10761427) Group | C-6 | Influences the overall conformation and interaction with the ribosomal target. nih.gov |
| Methyl Group | C-14 | Modulation at this position affects the biological activity profile, as seen in comparison with Juvenimicin B3. nih.gov |
Impact of Targeted Structural Modifications on Antimicrobial Efficacy
The exploration of targeted structural modifications of this compound and related 16-membered macrolides has provided valuable insights into their SAR. These modifications aim to enhance antimicrobial potency, broaden the spectrum of activity, and overcome bacterial resistance mechanisms.
One of the primary targets for modification is the C-14 position. As previously noted, the difference between this compound (C-14 methyl) and Juvenimicin B3 (C-14 hydroxymethyl) demonstrates that even small changes at this site can alter the antibiotic's efficacy. nih.gov While specific comparative activity data between these two compounds is not extensively detailed in the available literature, the principle that modifications at this position are influential is well-established within the broader class of 16-membered macrolides.
Modifications to the desosamine sugar have also been explored in the context of other macrolides. For instance, alterations to the hydroxyl and dimethylamino groups can significantly impact ribosomal binding and, consequently, antibacterial activity. While specific studies on this compound's desosamine are scarce, the general understanding is that this sugar moiety is critical for activity, and any modifications must be carefully considered to maintain or enhance efficacy.
The substituent at the C-6 position is another area of interest for structural modifications. The native hydroxyethyl group in this compound can be altered to other functional groups to probe the steric and electronic requirements for optimal activity. nih.gov For example, in the related compound Juvenimicin A2, a methyl group is present at C-6 instead of the formylmethyl (B1220840) group found in Juvenimicin A3 (rosamicin). nih.gov
The following table summarizes the structural differences and general activity observations for selected juvenimicins and a related macrolide, providing a basis for understanding the impact of targeted modifications.
| Compound | Substituent at C-6 | Substituent at C-14 | General Antimicrobial Activity Profile |
|---|---|---|---|
| This compound | Hydroxyethyl | Methyl | Active against Gram-positive bacteria. nih.gov |
| Juvenimicin B3 | Hydroxyethyl | Hydroxymethyl | Active against Gram-positive bacteria, with altered potency compared to this compound. nih.gov |
| Juvenimicin A2 | Methyl | - | Demonstrates antimicrobial activity. nih.gov |
| Juvenimicin A3 (Rosamicin) | Formylmethyl | - | Reported as the most potent among the initially isolated juvenimicins, with activity against Gram-positive and some Gram-negative bacteria. nih.gov |
Rational Design Principles for Enhanced this compound Analogues
The rational design of enhanced this compound analogues is guided by a combination of established SAR principles for 16-membered macrolides and modern computational techniques. The primary goal is to develop new compounds with improved therapeutic properties, such as increased potency, a broader spectrum of activity, and the ability to circumvent existing resistance mechanisms.
A key principle in the rational design of macrolide antibiotics is the optimization of interactions with the bacterial ribosome. oup.com Molecular modeling and computational docking studies can be employed to predict how modifications to the this compound scaffold will affect its binding to the ribosomal target. This allows for the in silico screening of potential analogues before undertaking their chemical synthesis.
One strategy for enhancing activity is to introduce functional groups that can form additional favorable interactions, such as hydrogen bonds or hydrophobic contacts, within the ribosomal binding pocket. For instance, modifications to the C-14 position could be designed to interact with specific amino acid residues in the ribosome that are not engaged by the native methyl group of this compound.
Another important consideration is the circumvention of bacterial resistance. A common mechanism of resistance to macrolides involves enzymatic modification of the ribosome, which reduces the binding affinity of the antibiotic. Rational design can be used to create analogues that are less susceptible to these resistance mechanisms. This might involve altering the structure in a way that sterically hinders the modifying enzymes or by designing compounds that can still bind effectively to the modified ribosome.
Furthermore, the pharmacokinetic properties of the designed analogues must be considered. Modifications to the this compound structure can impact its solubility, metabolic stability, and tissue distribution. Therefore, a successful rational design approach must balance the optimization of antimicrobial activity with the achievement of favorable drug-like properties.
The development of novel synthetic methodologies, including chemoenzymatic approaches, can also facilitate the creation of new this compound analogues. These techniques can allow for more precise and efficient modifications to the complex macrolide scaffold, opening up new avenues for the exploration of its SAR.
| Design Principle | Objective | Approach |
|---|---|---|
| Optimize Ribosomal Binding | Increase antimicrobial potency. | Utilize molecular modeling to design modifications that enhance interactions with the ribosomal target. oup.com |
| Circumvent Resistance Mechanisms | Maintain efficacy against resistant bacterial strains. | Design analogues that are poor substrates for resistance-conferring enzymes or that can bind to modified ribosomes. |
| Improve Pharmacokinetic Properties | Enhance in vivo efficacy and safety. | Modify the structure to optimize solubility, metabolic stability, and tissue penetration. |
| Employ Novel Synthetic Strategies | Facilitate the synthesis of diverse analogues. | Utilize chemoenzymatic and other advanced synthetic methods to access novel chemical space. |
Mechanisms of Microbial Resistance to Juvenimicin B1
Bacterial Resistance Modalities to Macrolide Antibiotics Relevant to Juvenimicin B1
Bacteria have evolved sophisticated strategies to counteract the effects of macrolide antibiotics. These resistance mechanisms are often transferable between different bacterial species, contributing to the widespread challenge of antibiotic resistance. nih.govoup.com The primary modalities include modifications to the antibiotic's target within the bacterial cell, pumping the antibiotic out of the cell, and chemically modifying the antibiotic to render it inactive. nih.govreactgroup.org
The primary target for macrolide antibiotics is the 50S ribosomal subunit, where they bind to the 23S rRNA and block the nascent peptide exit tunnel, thereby inhibiting protein synthesis. nih.govnih.govmerckvetmanual.com Bacterial resistance can arise from alterations at this target site, which prevent the antibiotic from binding effectively. frontiersin.org
Erm Methylation: The most prevalent mechanism of macrolide resistance involves the methylation of the 23S rRNA. oup.comfrontiersin.org This is carried out by a family of enzymes known as Erm (erythromycin ribosome methylation) methyltransferases. nih.gov These enzymes add one or two methyl groups to a specific adenine (B156593) nucleotide (A2058 in E. coli numbering) in domain V of the 23S rRNA. nih.govfrontiersin.org This modification reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics, leading to a resistance phenotype known as MLSB. oup.comtandfonline.com While mono-methylation confers low-to-moderate resistance, di-methylation results in high-level resistance. frontiersin.org
rRNA Mutations: Direct mutations in the 23S rRNA gene can also confer resistance. nih.gov Substitutions at key nucleotide positions, particularly A2058 and A2059, have been shown to prevent macrolide binding. frontiersin.orgasm.org For instance, changing adenine 2058 to guanine (B1146940) or uracil (B121893) can result in high-level resistance similar to that conferred by Erm methylases. asm.org Mutations at other positions within domains II and V of the 23S rRNA have also been reported to contribute to macrolide resistance. frontiersin.orgasm.org
Ribosomal Protein Mutations: Alterations in ribosomal proteins L4 and L22, which are located near the macrolide binding site in the peptide exit tunnel, can also lead to resistance. nih.govfrontiersin.org These mutations are thought to change the conformation of the tunnel, thereby distorting the macrolide-binding site and reducing the drug's affinity. frontiersin.org
A second major mechanism of resistance is the active removal of the antibiotic from the bacterial cell by efflux pumps. nih.gov These are membrane-bound protein complexes that recognize and expel a wide range of compounds, including antibiotics. reactgroup.org
Mef-Mediated Efflux: A common efflux system is encoded by the mef (macrolide efflux) genes, such as mef(A) and mef(E). oup.comfrontiersin.org These genes code for pumps belonging to the Major Facilitator Superfamily (MFS) of transporters. oup.comnih.gov The Mef pumps are specific for 14- and 15-membered macrolides, conferring a resistance phenotype known as the M-phenotype, where bacteria remain susceptible to 16-membered macrolides like this compound, as well as lincosamides and streptogramin B. tandfonline.comoup.com However, some 16-membered macrolides like rokitamycin (B1680717) have shown activity against strains harboring mef(A). tandfonline.com
Msr-Mediated Efflux: Another important efflux system involves pumps from the ATP-binding cassette (ABC) transporter family, encoded by msr (macrolide-streptogramin resistance) genes like msr(A) and msr(D). oup.commdpi.com The msr(D) gene is often found adjacent to mef(A), and together they form a two-gene efflux system that provides a higher level of resistance. frontiersin.orgnih.gov Msr pumps can confer resistance to 14- and 15-membered macrolides and type B streptogramins. oup.com Recent studies suggest that Msr proteins may also work by dislodging the antibiotic from the ribosome in addition to their efflux activity. mdpi.com
The third primary mode of resistance involves the enzymatic modification and inactivation of the macrolide molecule itself. wikipedia.org
Phosphotransferases: Macrolide phosphotransferases (MPHs) inactivate macrolides by adding a phosphate (B84403) group to the 2'-hydroxyl group of the desosamine (B1220255) sugar, a common moiety in many macrolides. actanaturae.runih.gov This phosphorylation prevents the antibiotic from binding to the ribosome. psu.edu The genes encoding these enzymes are often located on mobile genetic elements. actanaturae.runih.gov Some MPHs preferentially modify 14- and 15-membered macrolides, while others can also act on 16-membered macrolides. actanaturae.runih.gov
Esterases: Macrolide esterases (Ere) inactivate certain macrolides by hydrolyzing the lactone ring, which is the core structure of the antibiotic. actanaturae.runih.gov EreA and EreB are two of the most clinically significant esterases, primarily conferring resistance to 14- and 15-membered macrolides. nih.gov Notably, 16-membered macrolides are generally not substrates for these enzymes. actanaturae.runih.gov
Glycosylation: Macrolide glycosyltransferases inactivate macrolides by attaching a sugar molecule, typically glucose, to the 2'-hydroxyl group of the macrolide. actanaturae.runih.gov This modification also interferes with the antibiotic's ability to bind to its ribosomal target. asm.org The genes for these enzymes have been found in both macrolide-producing organisms as a self-resistance mechanism and in pathogenic bacteria. actanaturae.ruasm.org
Kinase-mediated Phosphorylation: This is another form of enzymatic inactivation where kinases phosphorylate the antibiotic. This mechanism has been observed in various pathogenic species, including Nocardia, which can inactivate macrolides through phosphorylation, among other modifications. asm.org
Genetic Determinants of Resistance in Pathogenic Microorganisms
The genes responsible for macrolide resistance are frequently located on mobile genetic elements (MGEs) such as plasmids and transposons. oup.comfrontiersin.org This facilitates their transfer between different bacteria, including from non-pathogenic environmental bacteria to clinical pathogens. frontiersin.orgopenmicrobiologyjournal.com
erm Genes: The erm genes, encoding ribosomal methyltransferases, are among the most widespread macrolide resistance determinants. nih.gov Nearly 40 different erm genes have been identified, and they are often found on self-transferable plasmids and transposons in pathogenic bacteria. oup.com For instance, erm(B) and erm(A) are commonly found in streptococci, while erm(A), erm(B), and erm(C) are prevalent in staphylococci. nih.gov
mef and msr Genes: The efflux-mediating mef genes are also highly mobile. The mef(A) gene is often part of a defective transposon called Tn1207.1. oup.com Similarly, the mef(E) gene is located on a mobile element known as the macrolide efflux genetic assembly (mega) element. nih.gov These elements can integrate into larger conjugative transposons, facilitating their spread among species like Streptococcus pneumoniae and Streptococcus pyogenes. oup.comopenmicrobiologyjournal.com The msr(A) genes are typically found on plasmids in staphylococcal species. oup.com
mph and ere Genes: Genes encoding inactivating enzymes, such as macrolide phosphotransferases (mph) and esterases (ere), are also frequently carried on MGEs, often alongside other antibiotic resistance genes. actanaturae.runih.gov
Research Strategies to Overcome or Circumvent this compound Resistance
The rise of macrolide resistance necessitates the development of new strategies to maintain the efficacy of this important class of antibiotics. preprints.org Research is focused on several promising avenues.
Development of New Macrolide Derivatives: A primary strategy is the chemical modification of existing macrolides to create new derivatives that can evade resistance mechanisms. Ketolides, for example, are a class of semi-synthetic macrolides designed to have a higher affinity for the ribosome and to be poor substrates for efflux pumps. wikipedia.orgweizmann.ac.il The development of next-generation macrolides, such as solithromycin, aims to combat resistance mediated by both erm and mef genes. nih.gov Since this compound is a 16-membered macrolide, it may already possess advantages against certain resistance mechanisms like M-phenotype efflux and esterase inactivation. tandfonline.comnih.gov Further modifications could enhance its activity against other forms of resistance.
Use of Antibiotic Potentiators: Another approach involves combining macrolides with non-antibiotic compounds, known as adjuvants or potentiators, that can restore their activity against resistant bacteria. preprints.orgresearchgate.net These potentiators can work by:
Inhibiting Efflux Pumps: Small molecules are being investigated for their ability to block the action of efflux pumps, thereby increasing the intracellular concentration of the macrolide. mdpi.com
Increasing Membrane Permeability: Membrane permeabilizers can disrupt the outer membrane of Gram-negative bacteria, allowing macrolides, which are typically less effective against these organisms, to enter the cell. nih.gov
Combination Therapy: Using macrolides in conjunction with other classes of antibiotics can create synergistic effects and overcome resistance. nih.govfrontiersin.org For example, combining a macrolide with a β-lactam antibiotic has been effective in treating certain infections. nih.gov
Alternative Strategies: Researchers are exploring novel approaches such as anti-virulence strategies, quorum sensing inhibitors, and phage therapy as alternatives or adjuncts to traditional antibiotic treatment to combat resistant infections. preprints.org
Spectrum of Biological Activities of Juvenimicin B1 in Vitro Research
Antimicrobial Activity Against Gram-Positive Bacterial Strains
The juvenimicin complex, including Juvenimicin B1, has demonstrated notable antibacterial activity against Gram-positive bacteria. rsc.organnualreviews.org Research indicates that these macrolides are particularly effective against various pathogenic strains. Among the juvenimicins, Juvenimicin A3 (which has been identified as being identical to the macrolide antibiotic rosamicin) has shown the most potent activity against Gram-positive bacteria. nih.govrsc.org
While specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide array of Gram-positive bacteria is not extensively detailed in the available literature, the general activity of the juvenimicin complex provides a strong indication of its potential efficacy. For context, the MIC values for related macrolides against common Gram-positive pathogens are presented below.
| Bacterial Strain | Juvenimicin A3 (Rosamicin) MIC (µg/mL) | Tylosin (B1662201) MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Data not available in provided sources | 0.5 - >128 | wikipedia.org |
| Streptococcus pyogenes | Data not available in provided sources | 0.1 - 0.2 | inchem.org |
| Bacillus subtilis | 0.25 - 4 | Data not available in provided sources | alljournals.cn |
Activity Profile Against Gram-Negative Pathogens
The activity of this compound against Gram-negative bacteria appears to be more limited compared to its effect on Gram-positive strains, a characteristic common to many macrolide antibiotics. annualreviews.org While some components of the juvenimicin complex, such as Juvenimicin A3 (rosamicin), have demonstrated a broader spectrum of activity that includes some Gram-negative organisms, specific data for this compound is scarce. nih.govrsc.org Generally, macrolides are less effective against Gram-negative bacteria due to the outer membrane of these organisms acting as a permeability barrier. mdpi.com
| Bacterial Strain | This compound MIC (µg/mL) | Rosamicin (Juvenimicin A3) MIC (µg/mL) | Reference |
|---|---|---|---|
| Escherichia coli | Data not available in provided sources | More effective than erythromycin | asm.org |
| Pseudomonas aeruginosa | Data not available in provided sources | More effective than erythromycin | asm.org |
Comparative Efficacy Studies with Other Macrolide Antibiotics (e.g., Rosamicin, Tylosin)
Direct comparative efficacy studies focusing specifically on this compound against other macrolide antibiotics like rosamicin and tylosin are not extensively documented. However, valuable comparisons can be drawn from the existing data on the juvenimicin complex and the fact that Juvenimicin A3 is identical to rosamicin. nih.gov
Rosamicin has been shown to have a broad antibacterial spectrum, with notable activity against Gram-positive bacteria and greater activity against certain Gram-negative bacteria than erythromycin. annualreviews.orgasm.org Studies have indicated that rosamicin's in vitro activity against Staphylococcus aureus, group A streptococci, and enterococci is similar to that of erythromycin. asm.org
Tylosin, another widely used macrolide antibiotic in veterinary medicine, exhibits a wide spectrum of activity against Gram-positive bacteria, including Staphylococcus, Streptococcus, and Corynebacterium. wikipedia.orginchem.org Its activity against Gram-negative bacteria is narrower. wikipedia.org A comparison of reported MIC values for rosamicin and tylosin against various Gram-positive pathogens provides an indirect measure of the potential efficacy of the juvenimicin family. For instance, the MIC for tylosin against Streptococcus suis has been reported to be 0.25 µg/mL. nih.gov
The structural and biological similarities within the juvenimicin family suggest that this compound likely shares a similar mechanism of action with these other macrolides, which involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.
Exploration of Other Biological Activities of Juvenimicin Compounds (e.g., Chemopreventive Potential of Juvenimicin C)
Beyond their antimicrobial properties, some juvenimicin compounds have been investigated for other biological activities. A notable example is Juvenimicin C, which has demonstrated potential as a cancer chemopreventive agent. nii.ac.jpmdpi.comasm.org
In vitro research has shown that Juvenimicin C can induce phase II detoxifying enzymes, such as quinone reductase 1 (QR1). nii.ac.jpnih.govmdpi.com The induction of QR1 is considered a key biomarker for chemoprevention, as this enzyme plays a crucial role in detoxifying carcinogens and protecting cells from oxidative damage. nih.govmdpi.comresearchgate.net Studies have reported that Juvenimicin C enhanced QR1 enzyme activity with a concentration required to double the activity (CD value) of 10.1 μM. nih.govnih.gov Furthermore, Juvenimicin C was found to increase the levels of other important protective molecules, including glutathione (B108866), glutathione reductase, and glutathione peroxidase. mdpi.comnih.gov This is the first instance of a macrolide antibiotic being reported to mediate these specific chemopreventive responses. nih.gov
These findings highlight the potential for juvenimicin compounds to serve as scaffolds for the development of novel therapeutic agents beyond their use as antibiotics.
Advanced Analytical Methodologies in Juvenimicin B1 Research
Chromatographic Techniques for Isolation, Separation, and Quantification in Research Matrices
Chromatography is a fundamental technique for separating mixtures based on the differential distribution of their components between a stationary and a mobile phase. econatur.net In the context of Juvenimicin B1 research, various chromatographic methods are employed for its isolation from fermentation broths, separation from related juvenimicins, and quantification in biological samples.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the analysis of macrolide antibiotics like this compound. humanjournals.com It utilizes a liquid mobile phase to separate components of a mixture, which are passed through a column packed with a solid stationary phase. econatur.net The separation is based on the differential partitioning of the analytes between the two phases. humanjournals.com
In the study of macrolides, HPLC is used for:
Isolation and Purification: HPLC is instrumental in isolating individual juvenimicin components from the crude extract produced by Micromonospora chalcea var, izumensis. nih.gov
Quantification: The technique allows for the precise measurement of this compound concentrations in various samples. This is achieved by comparing the peak area of the analyte to that of a known standard. nih.gov
Purity Assessment: HPLC can determine the purity of a this compound sample by detecting the presence of other related compounds or impurities. nih.gov
Different HPLC modes can be employed, such as reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. Gradient elution, where the composition of the mobile phase is changed during the analysis, is often used to achieve better separation of complex mixtures. humanjournals.com Detection is commonly performed using UV-Vis spectroscopy, as the chromophore in the juvenimicin structure absorbs UV light. humanjournals.comnih.gov
Table 1: HPLC Parameters for Macrolide Analysis
| Parameter | Description | Typical Values for Macrolide Analysis |
|---|---|---|
| Stationary Phase | The solid material in the column that interacts with the analytes. | C18 (octadecylsilyl) is commonly used for reversed-phase chromatography of macrolides. nih.gov |
| Mobile Phase | The liquid that carries the sample through the column. | A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). mdpi.com |
| Elution Mode | The method of passing the mobile phase through the column. | Gradient elution is often preferred for complex samples to improve resolution. humanjournals.com |
| Detector | The device used to detect the analytes as they elute from the column. | UV-Vis detectors are common, monitoring absorbance at a specific wavelength. humanjournals.com |
| Flow Rate | The speed at which the mobile phase moves through the column. | Typically in the range of 0.2-1.0 mL/min. |
| Injection Volume | The amount of sample introduced into the HPLC system. | Usually between 5 and 20 µL. |
Ultra-High Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) represents a powerful tool for metabolomic studies involving this compound. researchgate.net This technique offers higher resolution, sensitivity, and speed compared to conventional HPLC. researchgate.net The use of smaller particles in the UPLC column allows for faster and more efficient separations. researchgate.net
Q-TOF mass spectrometry provides high-resolution and accurate mass measurements, which are crucial for the identification and structural elucidation of metabolites. researchgate.netmdpi.com This is particularly important in metabolomic studies where the goal is to identify all possible metabolites of a drug in a biological system. mdpi.com
Key applications in this compound research include:
Metabolite Profiling: Identifying the various metabolites of this compound formed in biological systems, such as liver microsomes. nih.gov
Comprehensive Chemical Profiling: Comparing the chemical profiles of different samples, for instance, to understand the effect of processing on a natural product. nih.gov
Non-targeted Screening: Detecting and identifying unknown compounds in complex matrices without the need for reference standards. chromatographyonline.com
The combination of UPLC's separation power with the high-resolution mass analysis of Q-TOF-MS makes it an indispensable technique for in-depth studies of the biotransformation and metabolic fate of this compound. researchgate.netmdpi.com
Mass Spectrometry (MS) for Structural Elucidation and Metabolite Profiling
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used for the structural elucidation of unknown compounds and for profiling metabolites. slideshare.net In the context of this compound, MS plays a critical role in confirming its molecular weight and determining the structure of its fragments. nih.gov
Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. In an MS/MS experiment, ions of a specific mass-to-charge ratio are selected and then fragmented. The resulting fragment ions provide detailed structural information about the parent molecule. slideshare.net This technique has been instrumental in elucidating the structures of various juvenimicin components. nih.gov For instance, the difference in the chromophore between Juvenimicin A4 and B1, and the presence of a hydroxymethyl group at position 14 in Juvenimicin B3, were determined using mass spectrometry. nih.gov
In metabolite profiling, MS is used to detect and identify the products of drug metabolism. By comparing the mass spectra of the parent drug with those of its metabolites, researchers can determine the types of biotransformations that have occurred. mdpi.com
Table 2: Mass Spectrometry Techniques in this compound Research
| Technique | Application | Information Obtained |
|---|---|---|
| Electrospray Ionization (ESI) | A soft ionization technique suitable for large, non-volatile molecules like macrolides. mdpi.com | Provides molecular weight information with minimal fragmentation. |
| Quadrupole Time-of-Flight (Q-TOF) | A high-resolution mass analyzer. mdpi.com | Accurate mass measurements for elemental composition determination and identification of unknown compounds. researchgate.netmdpi.com |
| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis. slideshare.net | Structural information through fragmentation patterns, enabling the elucidation of the connectivity of atoms. slideshare.net |
| Precursor Ion Scan | A specific MS/MS scan mode. | Used for the targeted screening of compounds that share a common structural fragment, such as the desosamine (B1220255) sugar in macrolides. mdpi.com |
Chemical Proteomics for Molecular Target Identification
Chemical proteomics is a powerful approach used to identify the molecular targets of small molecules like this compound. mdpi.com This methodology helps to understand the mechanism of action of a drug by identifying the proteins it interacts with in a complex biological system. mdpi.comresearchgate.net
A common strategy in chemical proteomics involves the use of a chemical probe, which is a modified version of the drug molecule. mdpi.com This probe is designed to bind to its target proteins and can then be used to enrich these proteins from a cell lysate for identification by mass spectrometry. unimib.it
Key approaches in chemical proteomics include:
Affinity-based Probes: The drug is attached to a solid support (e.g., beads) and used to "pull down" its binding partners from a cell extract. unimib.iteuropeanreview.org
Activity-based Probes: These probes covalently bind to the active site of a specific class of enzymes, allowing for their identification and activity profiling.
Drug Affinity Responsive Target Stability (DARTS): This method relies on the principle that drug binding can stabilize a target protein, making it less susceptible to proteolysis. unimib.it
By identifying the protein targets of this compound, chemical proteomics can provide crucial insights into its mode of action, potential off-target effects, and mechanisms of resistance. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. amu.edu.azlibretexts.org It is based on the magnetic properties of atomic nuclei. libretexts.org For this compound, NMR is essential for elucidating its detailed molecular structure, including the stereochemistry of its numerous chiral centers. nih.gov
One-dimensional (1D) and two-dimensional (2D) NMR experiments are used to establish the connectivity of atoms and the spatial proximity of protons within the molecule. cicbiomagune.es
¹H NMR: Provides information about the different types of protons and their chemical environment.
¹³C NMR: Provides information about the carbon skeleton of the molecule. nih.gov
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through two or three bonds). cicbiomagune.es
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. cicbiomagune.es
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds. cicbiomagune.es
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is crucial for determining the molecule's conformation. cicbiomagune.es
NMR can also be used to study the interaction of this compound with its biological targets, such as the ribosome. By observing changes in the NMR spectra of the target molecule upon binding of the drug, researchers can map the binding site and understand the conformational changes that occur upon interaction. researchgate.net
Spectrophotometric Approaches in Quantitative and Qualitative Analysis
Spectrophotometry is a widely used analytical technique that measures the amount of light absorbed by a substance as a function of wavelength. nih.gov It can be used for both quantitative and qualitative analysis of macrolide antibiotics like this compound. ijpsjournal.com
In the context of this compound, UV-Vis spectrophotometry is particularly relevant due to the presence of a chromophore in its structure, which absorbs light in the ultraviolet-visible region. nih.gov
Qualitative Analysis: The UV spectrum of this compound can serve as a fingerprint for its identification. The wavelength of maximum absorbance (λmax) is a characteristic property of the molecule. ijpsjournal.com
Quantitative Analysis: The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the substance in the solution (Beer-Lambert law). This principle is used for the quantitative determination of this compound in various samples. nih.gov
Spectrophotometric methods can also be based on the formation of colored complexes. For example, macrolides can form charge-transfer or ion-pair complexes with certain reagents, resulting in a colored product that can be measured spectrophotometrically. nih.gov These methods are often simple, rapid, and cost-effective for routine analysis. ijpsjournal.com
Q & A
Basic Research Questions
Q. What experimental methods are essential for confirming the identity and purity of newly synthesized Juvenimicin B1?
- Methodological Answer : For novel compounds like this compound, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. Purity should be validated via high-performance liquid chromatography (HPLC) with ≥95% purity thresholds. Elemental analysis and comparison to literature data (e.g., optical rotation, melting point) are also required to rule out impurities .
Q. How can researchers design a reproducible synthesis route for this compound?
- Methodological Answer : Follow modular synthesis protocols, such as the chemoenzymatic approach described for tylactone-based macrolides. Key steps include hexaketide chain elongation, cyclization, and late-stage diversification via P450-mediated oxidation. Document reaction conditions (e.g., temperature, catalysts, solvent systems) in the main manuscript, with detailed procedures (e.g., in vitro enzyme assays) in supplementary materials to ensure reproducibility .
Q. What analytical techniques are recommended for elucidating the stereochemical configuration of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For less crystalline samples, employ electronic circular dichroism (ECD) combined with computational modeling (e.g., density functional theory). Comparative analysis with related macrolides (e.g., rosamicin) can validate stereochemical assignments .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer : Conduct a systematic review of experimental variables:
- Compare assay conditions (e.g., bacterial strains, MIC protocols).
- Control for compound stability (e.g., degradation under testing conditions).
- Validate results using orthogonal assays (e.g., time-kill kinetics vs. broth microdilution).
- Apply statistical tools (e.g., ANOVA) to identify outliers and confounding factors .
Q. What strategies enable structural diversification of this compound to enhance its antibiotic activity?
- Methodological Answer : Utilize late-stage functionalization techniques:
- In vivo glycosylation : Introduce sugar moieties to improve solubility and target binding.
- P450 engineering : Modify oxidation sites to alter pharmacophore regions.
- Semisynthetic derivatization : Use chemical modifications (e.g., acylations) on the macrolide core.
Prioritize structure-activity relationship (SAR) studies to identify critical functional groups .
Q. How can discrepancies between in vitro and in vivo efficacy data for this compound be resolved?
- Methodological Answer : Optimize pharmacokinetic/pharmacodynamic (PK/PD) studies:
- Assess bioavailability via LC-MS/MS in plasma/tissue samples.
- Evaluate metabolic stability using liver microsome assays.
- Use murine infection models with controlled variables (e.g., immune status, dosage regimens).
Cross-reference in vitro MIC values with in vivo efficacy metrics (e.g., ED₅₀) to identify translational gaps .
Q. What methodological frameworks are effective for analyzing contradictions in mechanistic studies of this compound?
- Methodological Answer : Apply dialectical analysis frameworks:
- Identify the principal contradiction (e.g., conflicting data on ribosomal vs. membrane-targeting mechanisms).
- Evaluate secondary contradictions (e.g., assay sensitivity vs. compound solubility).
- Use iterative hypothesis testing to resolve contradictions, incorporating techniques like cryo-EM for ribosomal binding studies .
Q. How can researchers ensure reproducibility in this compound studies when scaling up synthetic protocols?
- Methodological Answer : Implement quality-by-design (QbD) principles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
